2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
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Overview
Description
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of benzyl chloride with 2-cyanoethylamine to form benzyl(2-cyanoethyl)amine.
Condensation Reaction: The intermediate is then reacted with 4-aminobenzaldehyde to form the corresponding Schiff base.
Cyclization: The Schiff base undergoes cyclization with 1,3,3-trimethyl-2-methyleneindoline to form the final indolium chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(Benzylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride
- 2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium bromide
Uniqueness
2-(2-(4-(Benzyl(2-cyanoethyl)amino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications, particularly in fields requiring specific chemical interactions and properties.
Properties
CAS No. |
85750-21-6 |
---|---|
Molecular Formula |
C29H30ClN3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
3-[N-benzyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride |
InChI |
InChI=1S/C29H30N3.ClH/c1-29(2)26-12-7-8-13-27(26)31(3)28(29)19-16-23-14-17-25(18-15-23)32(21-9-20-30)22-24-10-5-4-6-11-24;/h4-8,10-19H,9,21-22H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IHKAORHSFQAYNL-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(CCC#N)CC4=CC=CC=C4)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(CCC#N)CC4=CC=CC=C4)C)C.[Cl-] |
Origin of Product |
United States |
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